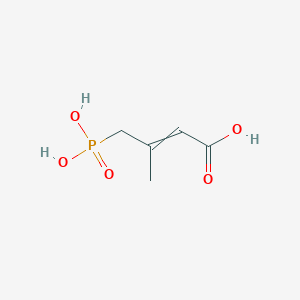
3-Methyl-4-phosphonobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-phosphonobut-2-enoic acid is an organic compound characterized by the presence of a phosphonic acid group and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phosphonobut-2-enoic acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method involves the use of acidic conditions, such as hydrochloric acid, to achieve dealkylation .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-4-phosphonobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
3-Methyl-4-phosphonobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Methyl-4-phosphonobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pentenoic acids: These compounds have similar structures but differ in the position of the double bond and the presence of other functional groups.
Alkynes: These compounds have a carbon-carbon triple bond instead of a double bond.
Uniqueness: 3-Methyl-4-phosphonobut-2-enoic acid is unique due to the presence of both a phosphonic acid group and a double bond in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65771-97-3 |
|---|---|
Formule moléculaire |
C5H9O5P |
Poids moléculaire |
180.10 g/mol |
Nom IUPAC |
3-methyl-4-phosphonobut-2-enoic acid |
InChI |
InChI=1S/C5H9O5P/c1-4(2-5(6)7)3-11(8,9)10/h2H,3H2,1H3,(H,6,7)(H2,8,9,10) |
Clé InChI |
OETMAOGOSNRWQN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



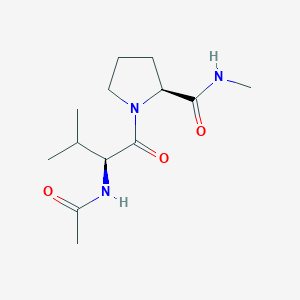
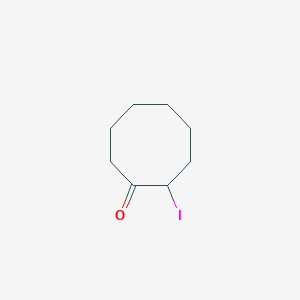


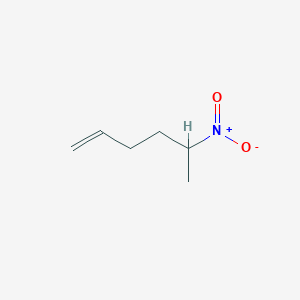
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)
![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
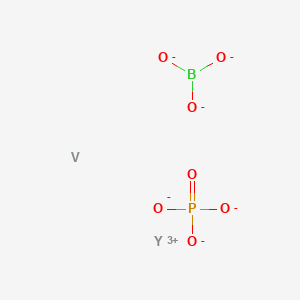
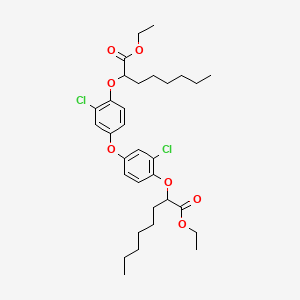
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)

![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)
